2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide is a synthetic organic compound with a complex structure that includes a pyrrolidinone ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide typically involves multiple steps:
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Formation of the Pyrrolidinone Ring: : The initial step often involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone ring. This can be achieved through the reaction of succinic anhydride with an amine under acidic or basic conditions.
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Attachment of the Naphthalene Moiety: : The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Formation of the Acetamide Linkage: : The final step involves the coupling of the pyrrolidinone and naphthalene intermediates through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene moiety, forming ketones or aldehydes depending on the conditions.
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Reduction: : Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce diols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the pyrrolidinone ring can form hydrogen bonds with proteins, affecting their function. The acetamide linkage provides a site for further chemical modifications, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxyethyl)acetamide: Lacks the naphthalene moiety, making it less hydrophobic and potentially less effective in biological systems.
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide: Lacks the pyrrolidinone ring, which may reduce its ability to form stable complexes with proteins.
Uniqueness
The presence of both the naphthalene moiety and the pyrrolidinone ring in 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)acetamide gives it a unique combination of hydrophobic and hydrogen-bonding properties, enhancing its versatility in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-15(14-7-3-5-12-4-1-2-6-13(12)14)10-19-16(22)11-20-17(23)8-9-18(20)24/h1-7,15,21H,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKCMBOTHCOKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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